molecular formula C7H7FN2O2 B064748 (3-Fluoro-4-nitrophenyl)methanamine CAS No. 160538-52-3

(3-Fluoro-4-nitrophenyl)methanamine

Cat. No. B064748
M. Wt: 170.14 g/mol
InChI Key: JTOJWHIKGYSSGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Fluoro-4-nitrophenol, a related compound, from 2,4-difluoronitrobenzene involves methoxylation and demethylation. The process includes reactions under specific conditions, such as the use of sodium methoxide and aluminium chloride, leading to a product with 99.5% purity (Zhang Zhi-de, 2011). Similarly, the synthesis of related compounds showcases the versatility and reactivity of fluoro-nitrophenyl derivatives in organic synthesis.

Molecular Structure Analysis

In the study of 2-(2-Fluoro-4-nitroanilinoethyl)benz-aldehyde, the molecular structure exhibited essentially planar and parallel benzaldehyde and nitroaniline fragments linked through an ethylene bridge. This highlights the planarity and potential for intramolecular interactions within compounds containing the fluoro-nitrophenyl moiety (W. Clegg et al., 1999).

Chemical Reactions and Properties

The reactivity of fluoro-nitrophenyl derivatives, such as 3-Fluoro-4-nitrophenol, involves multiple steps including diazotization, hydrolysis, and nitration. These reactions underline the compound's utility as an intermediate in complex organic synthesis processes (Lu Zhou, 2008).

Physical Properties Analysis

The studies on Schiff bases derived from 4-nitrocinnamaldehyde, related to (3-Fluoro-4-nitrophenyl)methanamine, reveal insights into their crystal and spectroscopic properties. The Schiff bases exhibited solvatochromism and were used as probes for investigating preferential solvation in solvent mixtures, indicating the significant impact of molecular structure on physical properties (L. G. Nandi et al., 2012).

Chemical Properties Analysis

The chemical properties of (3-Fluoro-4-nitrophenyl)methanamine derivatives are influenced by their structural features, such as the presence of fluorine and nitro groups. For instance, the nitrophenyl derivatives of pyrrole 2,5-diamides exhibit anion binding and signal deprotonation through color change, demonstrating the compound's chemical reactivity and potential application in sensing technologies (S. Camiolo et al., 2003).

Scientific Research Applications

  • Synthesis of Retigabine : A study by Wang We (2014) improved the synthesis process of retigabine, a drug used in the treatment of epilepsy. The process involved (3-Fluoro-4-nitrophenyl)methanamine in the synthesis pathway, demonstrating its utility in pharmaceutical manufacturing (Wang We, 2014).

  • Development of Phosphoramidate Derivatives : Research by Reddy et al. (2015) focused on creating new phosphoramidate derivatives for biological interest. This study utilized (3-Fluoro-4-nitrophenyl)methanamine in the synthesis of amino phosphonates/phosphoramidates, which exhibited significant antimicrobial and antioxidant activities (Reddy et al., 2015).

  • Spectroscopic and Quantum Mechanics Studies : Ani et al. (2021) synthesized Schiff bases derived from 4-nitrocinnamaldehyde, incorporating (3-Fluoro-4-nitrophenyl)methanamine. These compounds were studied for their structural, electronic, and optical properties, indicating potential applications in material science (Ani et al., 2021).

  • Synthesis of 3-Fluoro-4-Nitrophenol : Zhang Zhi-de (2011) described the synthesis of 3-Fluoro-4-nitrophenol, a compound derived from (3-Fluoro-4-nitrophenyl)methanamine. This synthesis is significant for its applications in the production of dyes, pigments, and pharmaceuticals (Zhang Zhi-de, 2011).

  • Synthesis of Poly(keto ether ether amide)s : Research by Sabbaghian et al. (2015) involved creating novel poly(keto ether ether amide)s using a diamine derived from (3-Fluoro-4-nitrophenyl)methanamine. These polymers exhibited high thermal stability and solubility, suggesting their potential use in advanced technological applications (Sabbaghian et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(3-fluoro-4-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOJWHIKGYSSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448058
Record name (3-FLUORO-4-NITROPHENYL)METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-nitrophenyl)methanamine

CAS RN

160538-52-3
Record name 3-Fluoro-4-nitrobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160538-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-FLUORO-4-NITROPHENYL)METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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